C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Overview
Description
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and methoxy group on a pyridine ring, which is further attached to a methylamine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.
Functionalization: The pyridine ring is functionalized by introducing a methylamine group. This can be achieved through nucleophilic substitution reactions where the chloro group is replaced by a methylamine group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methylpyridine.
Substitution: Formation of 6-azido-5-methoxypyridine or 6-thio-5-methoxypyridine.
Scientific Research Applications
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamine group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methoxypyridin-2-yl)-methanol
- 6-Chloro-5-methoxypyridin-2-yl)-methylamine
- 6-Chloro-5-methoxypyridin-2-yl)-methylamine acetate
Uniqueness
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its free base or other salts.
Biological Activity
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its structure can be represented as follows:
This compound features a chloro and methoxy group at specific positions on the pyridine ring, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that this compound may exhibit agonistic properties at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
1. Neuropharmacological Effects
Studies have shown that this compound can influence neurochemical pathways. It has been evaluated for its potential to modulate serotonergic transmission, which is critical in treating conditions such as anxiety and depression. The compound has demonstrated significant agonist activity at the 5-HT1A receptor, suggesting its potential utility in managing serotonergic dysfunctions .
2. Immunomodulatory Effects
Recent findings indicate that this compound may also possess immunomodulatory properties. In vivo studies have shown that it can affect cytokine production in immune cells, potentially enhancing immune responses under certain conditions. This aligns with the broader role of pyridine derivatives in influencing immune system activity .
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Assessment
In a study examining the effects of this compound on anxiety-like behaviors in animal models, researchers found that administration of the compound significantly reduced anxiety levels as measured by the elevated plus maze test. The results suggest a promising role for this compound in developing new anxiolytic medications.
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of the compound demonstrated that treatment with this compound led to increased production of pro-inflammatory cytokines in macrophage cell lines. This indicates its potential application in enhancing immune responses during infections .
Research Findings
Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, modifications such as the introduction of methoxy groups have been shown to improve both potency and selectivity towards specific biological targets .
Furthermore, ongoing investigations into the pharmacokinetics and metabolic stability of this compound are crucial for understanding its therapeutic potential and safety profile.
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-3-2-5(4-9)10-7(6)8;/h2-3H,4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSNCHLJYVTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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